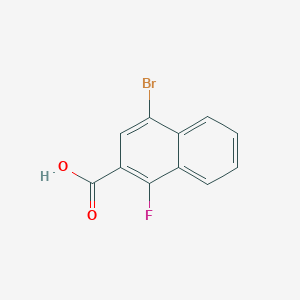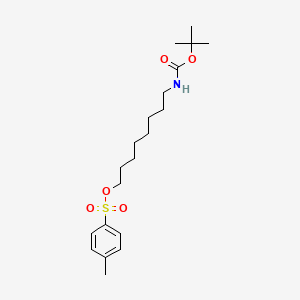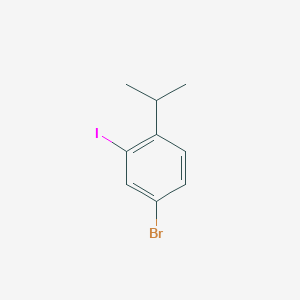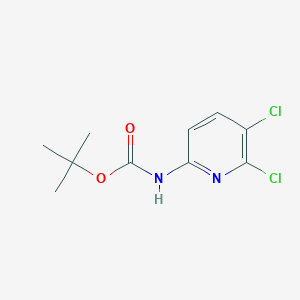
1-Bromo-3-(difluoromethoxy)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(difluoromethoxy)-5-methylbenzene: is an organic compound with the molecular formula C8H7BrF2O . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a methyl group. This compound is typically a colorless to light yellow liquid and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 3-(difluoromethoxy)-5-methylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or halogen-substituted benzene derivatives.
Oxidation and Reduction: Products include carboxylic acids, alcohols, or alkanes, depending on the reaction conditions.
Applications De Recherche Scientifique
1-Bromo-3-(difluoromethoxy)-5-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Medicine: As an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals, such as advanced materials and polymers, where the unique properties of the compound are utilized.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and difluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(difluoromethoxy)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-(difluoromethoxy)benzene: Has the difluoromethoxy group in the para position, which can influence its electronic properties and reactivity.
1-Bromo-2-(difluoromethoxy)benzene: Has the difluoromethoxy group in the ortho position, which can lead to different steric and electronic effects.
Uniqueness: 1-Bromo-3-(difluoromethoxy)-5-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both the bromine atom and the difluoromethoxy group provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUHAFKNSTHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
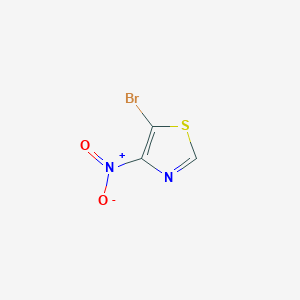


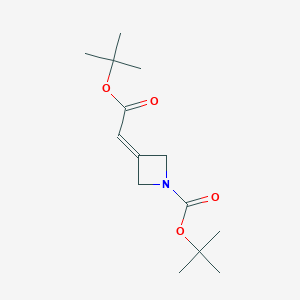
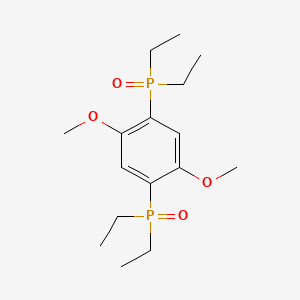

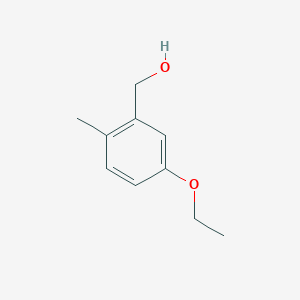

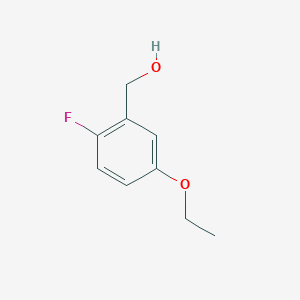
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)
